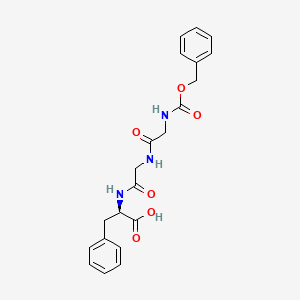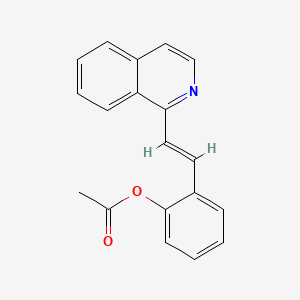
Antiproliferative agent-32
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’agent antiprolifératif-32 est un composé synthétique connu pour sa capacité à inhiber la prolifération des cellules cancéreuses. Ce composé a montré un potentiel significatif dans le traitement de divers types de cancer en raison de sa capacité à interférer avec la division cellulaire et à induire l’apoptose dans les cellules malignes.
Méthodes De Préparation
Voies synthétiques et conditions de réaction : La synthèse de l’agent antiprolifératif-32 implique généralement un processus en plusieurs étapes. Une méthode courante comprend la cycloaddition de bases de Schiff bis-isatine avec des dérivés d’acide aryloxyacétique activés. Les conditions réactionnelles impliquent souvent l’utilisation de solvants tels que le diméthylsulfoxyde et de catalyseurs tels que la triéthylamine. La réaction est réalisée à des températures élevées pour faciliter la formation du produit souhaité .
Méthodes de production industrielle : Dans un environnement industriel, la production d’agent antiprolifératif-32 peut impliquer des réacteurs discontinus à grande échelle où les réactifs sont mélangés dans des conditions contrôlées. L’utilisation de systèmes automatisés assure un contrôle précis des paramètres de réaction tels que la température, la pression et le pH, conduisant à des rendements élevés et à la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions : L’agent antiprolifératif-32 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène, souvent à l’aide d’oxydants comme le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène, généralement à l’aide d’agents réducteurs comme le borohydrure de sodium ou l’hydrure d’aluminium et de lithium.
Réactifs et conditions courants :
Oxydation : Peroxyde d’hydrogène, permanganate de potassium et autres oxydants en conditions acides ou basiques.
Réduction : Borohydrure de sodium, hydrure d’aluminium et de lithium et autres agents réducteurs en conditions anhydres.
Substitution : Halogènes, agents alkylants et autres électrophiles dans diverses conditions en fonction de la substitution souhaitée.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés. Les réactions de substitution peuvent conduire à une variété de dérivés substitués avec différents groupes fonctionnels .
4. Applications de la recherche scientifique
L’agent antiprolifératif-32 a un large éventail d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les mécanismes réactionnels et développer de nouvelles méthodologies de synthèse.
Biologie : Employé dans des études de culture cellulaire pour étudier ses effets sur la prolifération cellulaire, l’apoptose et d’autres processus cellulaires.
Médecine : Exploré comme agent thérapeutique potentiel pour le traitement de divers cancers, notamment le cancer du sein, du poumon et du côlon.
Industrie : Utilisé dans le développement de nouveaux médicaments anticancéreux et de nouvelles formulations.
Applications De Recherche Scientifique
Antiproliferative agent-32 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in cell culture studies to investigate its effects on cell proliferation, apoptosis, and other cellular processes.
Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, including breast, lung, and colon cancer.
Industry: Utilized in the development of new anticancer drugs and formulations.
Mécanisme D'action
Le mécanisme d’action de l’agent antiprolifératif-32 implique son interaction avec des cibles cellulaires qui régulent la division cellulaire et l’apoptose. Le composé se lie à l’ADN et perturbe sa réplication, entraînant un arrêt du cycle cellulaire et l’apoptose. Il induit également la production d’espèces réactives de l’oxygène, qui contribuent davantage à la mort cellulaire. Les cibles moléculaires comprennent l’ADN, les topoisomérases et diverses voies de signalisation impliquées dans la survie et la prolifération cellulaires .
Composés similaires :
Cisplatine : Un agent anticancéreux largement utilisé qui se lie également à l’ADN et perturbe sa réplication.
Doxorubicine : Un antibiotique anthracycline qui s’intercale dans l’ADN et inhibe la topoisomérase II.
Paclitaxel : Un agent stabilisateur des microtubules qui empêche la division cellulaire en inhibant la dépolymérisation des microtubules.
Unicité : L’agent antiprolifératif-32 est unique en sa capacité à induire l’apoptose par le biais de multiples voies, notamment les dommages à l’ADN et la production d’espèces réactives de l’oxygène. Ce mécanisme d’action multiforme en fait un candidat prometteur pour surmonter la résistance à d’autres agents anticancéreux .
Comparaison Avec Des Composés Similaires
Cisplatin: A widely used anticancer agent that also binds to DNA and disrupts its replication.
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II.
Paclitaxel: A microtubule-stabilizing agent that prevents cell division by inhibiting microtubule depolymerization.
Uniqueness: Antiproliferative agent-32 is unique in its ability to induce apoptosis through multiple pathways, including DNA damage and reactive oxygen species production. This multi-faceted mechanism of action makes it a promising candidate for overcoming resistance to other anticancer agents .
Propriétés
Formule moléculaire |
C19H15NO2 |
|---|---|
Poids moléculaire |
289.3 g/mol |
Nom IUPAC |
[2-[(E)-2-isoquinolin-1-ylethenyl]phenyl] acetate |
InChI |
InChI=1S/C19H15NO2/c1-14(21)22-19-9-5-3-7-16(19)10-11-18-17-8-4-2-6-15(17)12-13-20-18/h2-13H,1H3/b11-10+ |
Clé InChI |
CSFOTWLIOCUFBI-ZHACJKMWSA-N |
SMILES isomérique |
CC(=O)OC1=CC=CC=C1/C=C/C2=NC=CC3=CC=CC=C32 |
SMILES canonique |
CC(=O)OC1=CC=CC=C1C=CC2=NC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



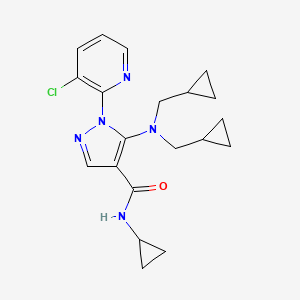
![[(1R,2R,13S,14S,24R)-9,19-dihydroxy-13-methoxy-11,17-dimethyl-3,7,15,21-tetraoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate](/img/structure/B12372925.png)
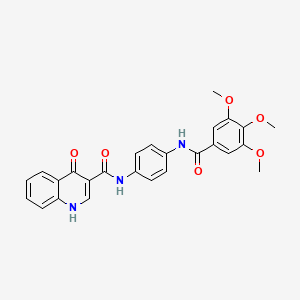
![trilithium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-sulfidophosphinate](/img/structure/B12372929.png)
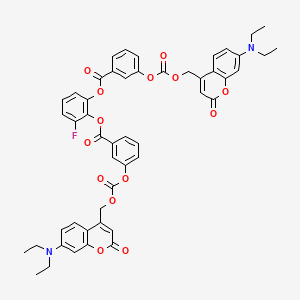

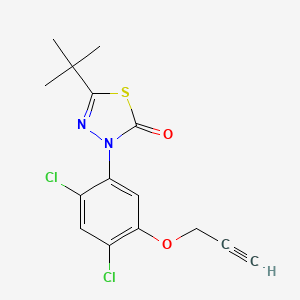
![5-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopiperidin-3-yl]propan-2-yl]amino]pentan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B12372954.png)
![(3S,4R,6R)-6-[[[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12372960.png)
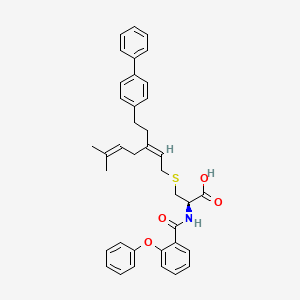
![(9S,12S,15S)-15-acetamido-N-[(2S)-1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-12-(2-methylpropyl)-11,14-dioxo-2-oxa-10,13-diazatricyclo[15.2.2.13,7]docosa-1(19),3,5,7(22),17,20-hexaene-9-carboxamide](/img/structure/B12372970.png)
![ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate;hydrochloride](/img/structure/B12372982.png)
